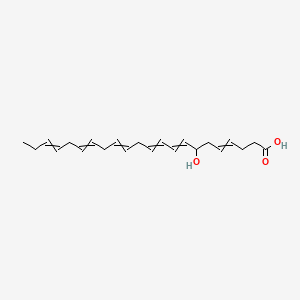
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. This compound is characterized by the presence of six double bonds and a hydroxyl group at the 7th position. It is a member of the very long-chain fatty acids and plays a significant role in various biological processes .
作用機序
Mode of Action
The compound is an ester of carnitine . It interacts with its targets by facilitating the transfer of fatty acids from the cytoplasm to mitochondria . This process is crucial for the production of fatty acids in cells, which are essential in cell membrane structure .
Biochemical Pathways
The compound is involved in the beta-oxidation pathway . Once in the mitochondrial matrix, it is converted back to its CoA form by carnitine palmitoyltransferase 2 (CPT2), whereupon beta-oxidation can begin . Beta oxidation of the compound occurs in four steps . The end product of this pathway is acetyl-CoA, which can enter the citric acid cycle, eventually forming several equivalents of ATP .
Pharmacokinetics
It is known that the compound is a very long-chain acyl-coa , and these types of compounds are generally metabolized in peroxisomes .
Result of Action
The result of the compound’s action is the production of fatty acids in cells, which are essential in cell membrane structure . Additionally, the compound’s metabolism results in the formation of acetyl-CoA, which can enter the citric acid cycle, eventually forming several equivalents of ATP . This process converts fats to ATP, or biochemical energy .
Action Environment
It is known that the compound is a very long-chain acyl-coa , and these types of compounds are generally metabolized in peroxisomes . Therefore, factors affecting peroxisomal function could potentially influence the compound’s action.
生化学分析
Biochemical Properties
In biochemical reactions, 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid may interact with various enzymes, proteins, and other biomolecules. For instance, it is generally formed in the cytoplasm from very long acyl groups synthesized by fatty acid synthases or obtained from the diet .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to play a major anti-inflammatory role, preventing LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under mild conditions. Chemical hydroxylation, on the other hand, may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the specificity required for the hydroxylation process. advancements in biotechnological methods, such as microbial fermentation and enzymatic catalysis, are being explored to produce this compound on a larger scale .
化学反応の分析
Types of Reactions
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxodocosa-4,8,10,13,16,19-hexaenoic acid.
Reduction: Formation of 7-hydroxydocosanoic acid.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a model compound for studying lipid oxidation and hydroxylation reactions.
Biology: Investigated for its role in cellular signaling and membrane fluidity.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects, particularly in the context of neurodegenerative diseases and cardiovascular health.
類似化合物との比較
Similar Compounds
- 8-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid (8-HDoHE)
- 4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid
- Docosahexaenoic acid (DHA)
Uniqueness
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct biochemical properties and biological activities. Its specific hydroxylation pattern allows it to interact differently with enzymes and receptors compared to other hydroxylated derivatives of docosahexaenoic acid .
特性
CAS番号 |
90780-55-5 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC名 |
(4Z,8Z,10Z,13Z,16Z,19Z)-7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,18,21,23H,2,5,8,11,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-14-,18-15- |
InChIキー |
OZXAIGIRPOOJTI-VLGMZSPHSA-N |
SMILES |
CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(C/C=C\CCC(=O)O)O |
正規SMILES |
CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O |
同義語 |
7-hydroxy Docosahexaenoic Acid; (±)7-HDoHE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)
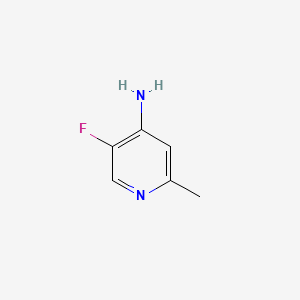
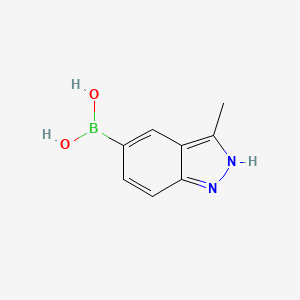

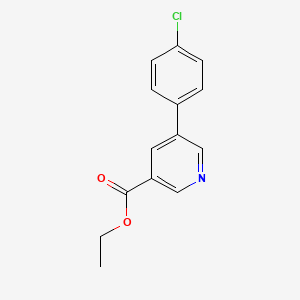
![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)
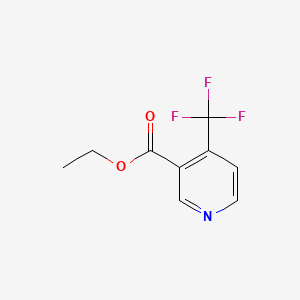
![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
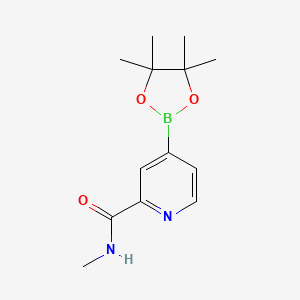
![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)
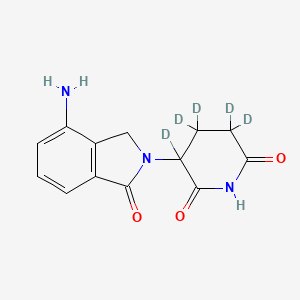
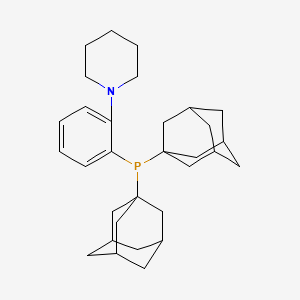
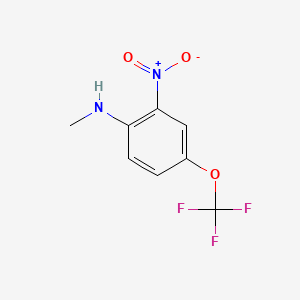
![(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B593866.png)
